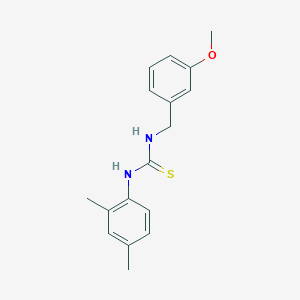
N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea, also known as DMTU, is a thiourea derivative that has been widely used in scientific research. It is a potent antioxidant and has been shown to have various biochemical and physiological effects.
作用機序
N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) and by chelating transition metal ions. It has been shown to protect against lipid peroxidation, protein oxidation, and DNA damage. N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea also activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes, such as heme oxygenase-1 and glutathione peroxidase.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to improve endothelial function, reduce blood pressure, and protect against atherosclerosis. N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to protect against ischemia-reperfusion injury in the heart and brain. In addition, N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to improve insulin sensitivity and to protect against diabetic complications.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high molar extinction coefficient, which makes it suitable for spectrophotometric assays. N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea is also cell-permeable, which allows it to scavenge intracellular ROS. However, N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has some limitations, including its low solubility in water and its potential to form adducts with proteins and other biomolecules.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea. One area of interest is the development of N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea analogs with improved solubility and bioavailability. Another area of interest is the investigation of the role of N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea in aging and age-related diseases. N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has also been proposed as a potential therapeutic agent for various conditions, including neurodegenerative diseases, cardiovascular diseases, and diabetes. Further research is needed to determine the efficacy and safety of N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea in these conditions.
合成法
N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea can be synthesized via a multi-step process involving the reaction of 2,4-dimethylphenyl isothiocyanate with 3-methoxybenzylamine. The resulting product is then treated with hydrochloric acid to produce N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea. The synthesis method has been optimized to produce high yields of pure N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been extensively used in scientific research due to its potent antioxidant properties. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury. In addition, N-(2,4-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been used as a spin trap for the detection of free radicals in biological systems.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-7-8-16(13(2)9-12)19-17(21)18-11-14-5-4-6-15(10-14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZGJBUXRKFURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
![4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5747360.png)
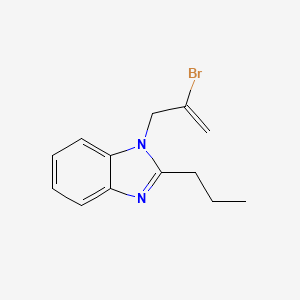
![4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5747374.png)
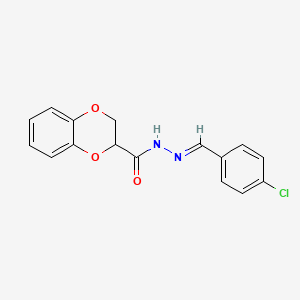
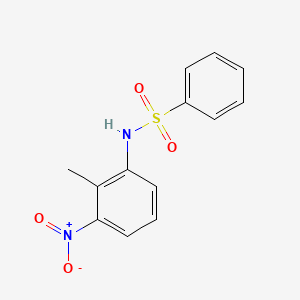
![7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)
![5-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5747401.png)
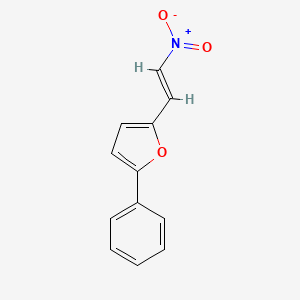
![3-[(diethylamino)methyl]-4-methoxy-N-{4-[2-(4-methyl-3-nitrobenzoyl)carbonohydrazonoyl]phenyl}benzamide](/img/structure/B5747415.png)
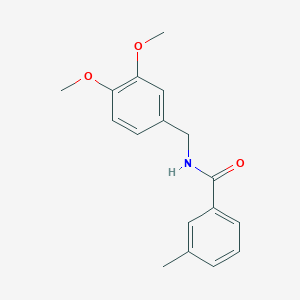
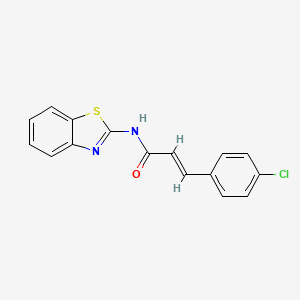

![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5747453.png)